molecular formula C9H11N3 B8507467 3-Ethyl-pyrrolo[2,3-c]pyridin-1-ylamine

3-Ethyl-pyrrolo[2,3-c]pyridin-1-ylamine

Cat. No.: B8507467
M. Wt: 161.20 g/mol
InChI Key: RONFIZWVRRIEAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-pyrrolo[2,3-c]pyridin-1-ylamine is a chemical compound of interest in medicinal chemistry and pharmaceutical research, presented for Research Use Only. The pyrrolo[2,3-c]pyridine scaffold is a privileged structure in drug discovery due to its similarity to purine bases, allowing it to interact with a variety of enzymatic targets. Research into analogous 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives has identified them as a novel class of potent Potassium-Competitive Acid Blockers (P-CABs). These compounds inhibit gastric H+/K+-ATPase, showing excellent in vitro and in vivo activity, and are investigated as potential therapeutics for gastroesophageal reflux disease (GERD) and other acid-related conditions . Concurrently, the pyrrolo[2,3-c]pyridine core has been leveraged in the discovery of highly potent and reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an epigenetic target pursued for the treatment of acute leukemia and small-cell lung cancer . Compounds featuring this scaffold have demonstrated inhibitory activity in the low nanomolar range, making them promising lead compounds for oncology research . The specific substitution pattern on the this compound core is designed to explore and optimize these and other biological activities, providing researchers with a valuable building block for developing novel therapeutic agents.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

3-ethylpyrrolo[2,3-c]pyridin-1-amine

InChI

InChI=1S/C9H11N3/c1-2-7-6-12(10)9-5-11-4-3-8(7)9/h3-6H,2,10H2,1H3

InChI Key

RONFIZWVRRIEAE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN(C2=C1C=CN=C2)N

Origin of Product

United States

Comparison with Similar Compounds

(a) Methyl-Substituted Pyrrolo[2,3-c]quinolines ()

The synthesis of 5-methyl-5H-pyrrolo[2,3-c]quinoline and 4-methyl-4H-pyrrolo[2,3-c]isoquinoline via domino condensation-Heck cyclisation highlights the role of substituent positioning. Methyl groups at positions 4 or 5 influence ring planarity and electronic properties, which may reduce metabolic instability compared to ethyl-substituted analogs. However, the larger ethyl group in 3-Ethyl-pyrrolo[2,3-c]pyridin-1-ylamine could enhance hydrophobic interactions in protein binding pockets .

(b) Chloro-Phenylamino Derivatives ()

Compound 1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone demonstrates that halogen and aryl-amino substituents at position 7 improve kinase inhibition. In contrast, the ethyl and amine groups in this compound may favor interactions with distinct targets, such as L-type calcium channels or DYRK1A kinase, as seen in ambocarb derivatives .

Core Structure Variations and Target Selectivity

(a) Tetrahydroindolo[2,3-c]quinolinones ()

These compounds exhibit multitarget activity, including inhibition of DYRK1A kinase and modulation of L-type calcium channels. Substituents at positions 9–11 significantly enhance binding affinity, suggesting that the ethyl group in pyrrolo[2,3-c]pyridin-1-ylamine could similarly fine-tune selectivity for neuronal targets .

(b) Pyrido[2,3-c]pyridazines ()

6,7-Dihydro-5H-pyrido[2,3-c]pyridazine derivatives act as Bcl-xL inhibitors, promoting apoptosis in cancer cells. The pyrrolo[2,3-c]pyridine core in this compound may offer a conformational advantage over pyridazine-based structures for engaging anti-apoptotic proteins .

Data Table: Key Analogous Compounds and Properties

Compound Name Core Structure Substituents Biological Activity Reference Evidence
5-Methyl-5H-pyrrolo[2,3-c]quinoline Pyrrolo[2,3-c]quinoline Methyl at position 5 Synthetic intermediate; potential cytotoxicity
Tetrahydroindolo[2,3-c]quinolinones Indoloquinolinone Variable at positions 9–11 DYRK1A kinase inhibition, L-type channel modulation
6,7-Dihydro-5H-pyrido[2,3-c]pyridazine Pyridazino[2,3-c]pyridine Multiple substituents Bcl-xL inhibition, pro-apoptotic
Chloro-phenylamino pyrrolo[2,3-c]pyridine Pyrrolo[2,3-c]pyridine Cl-phenylamino at position 7 Kinase inhibition (e.g., DYRK1A)

Key Findings and Implications

  • Substituent Position and Size : Ethyl at position 3 in pyrrolo[2,3-c]pyridin-1-ylamine may enhance lipophilicity and target engagement compared to methyl analogs, though at the cost of synthetic complexity .
  • Multitarget Potential: Structural parallels with tetrahydroindoloquinolinones suggest this compound could modulate kinases and ion channels simultaneously .
  • Therapeutic Applications : Similar to pyrido[2,3-c]pyridazines, this compound might be optimized for cancer therapy via apoptosis induction, contingent on substituent-driven SAR studies .

Q & A

Basic Research Questions

Q. What are common synthetic routes for 3-Ethyl-pyrrolo[2,3-c]pyridin-1-ylamine?

  • Methodology : Synthesis typically involves multi-step pathways. For example, ethyl-substituted pyrrolopyridines are synthesized via:

  • Cyclization reactions using reagents like ethyl-2-cyanoacetate under reflux conditions (78–80°C, ethanol) .
  • Cross-coupling reactions (e.g., Suzuki-Miyaura) with palladium catalysts (Pd(PPh₃)₄) and boronic acids .
  • Purification via column chromatography and monitoring by TLC/NMR .
    • Key Data : Yield optimization often requires adjusting reaction time, temperature, and catalyst loading. For example, reflux durations of 2–12 hours are common .

Q. How is the molecular structure of this compound characterized?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and ethyl group integration .
  • X-ray Crystallography : Resolves bond angles and spatial arrangement (e.g., InChI key validation from PubChem) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., 147.18 g/mol for analogous compounds) .

Q. What safety protocols are recommended for handling this compound?

  • Guidelines :

  • Avoid inhalation/ingestion; use PPE (gloves, lab coats) .
  • Work in fume hoods due to uninvestigated toxicological properties .
  • Store in sealed containers under inert conditions to prevent degradation .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

  • Methodology :

  • Catalytic Systems : Fe₂O₃@SiO₂/In₂O₃ enhances reaction efficiency in heterocyclic syntheses .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) and improves regioselectivity .
  • Solvent Optimization : Polar aprotic solvents (e.g., dioxane) improve cross-coupling yields .

Q. How to resolve contradictions in spectral data interpretation?

  • Methodology :

  • Multi-Technique Validation : Combine NMR, IR, and high-resolution MS to distinguish structural isomers .
  • Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts, aiding spectral assignment .
  • X-ray Analysis : Definitive resolution of ambiguous NOE (Nuclear Overhauser Effect) signals .

Q. What computational tools predict the reactivity of this compound derivatives?

  • Methodology :

  • PubChem Data : Use InChI descriptors (e.g., InChI=1S/C8H6F3N3...) to model electronic properties .
  • Molecular Docking : Predicts binding affinities for biological targets (e.g., kinase inhibitors) .
  • QSAR Models : Correlate substituent effects (e.g., ethyl vs. trifluoromethyl) with activity .

Q. How do structural modifications influence bioactivity in pyrrolopyridine derivatives?

  • Case Study :

SubstituentBiological ActivityKey Finding
Ethyl (target compound)Moderate kinase inhibitionLower steric hindrance vs. trifluoromethyl
ChlorineEnhanced cytotoxicityElectrophilic reactivity increases
MethoxyImproved solubilityPolar groups enhance bioavailability
  • Methodology : SAR studies require iterative synthesis, bioassays (e.g., IC₅₀ measurements), and molecular dynamics simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.